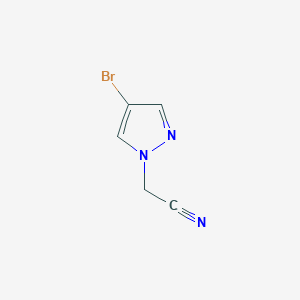

(4-bromo-1H-pyrazol-1-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKIWDXOQIASTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925224-08-4 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-bromo-1H-pyrazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromo-1H-pyrazol-1-yl)acetonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, functionalized with a reactive bromine atom and a cyanomethyl group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as an intermediate in the development of targeted therapeutics such as kinase inhibitors.

The strategic placement of the bromo and cyanomethyl groups allows for sequential and site-selective modifications. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The acetonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of this intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃ | --INVALID-LINK-- |

| Molecular Weight | 186.01 g/mol | --INVALID-LINK-- |

| CAS Number | 925224-08-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, methanol, chloroform | --INVALID-LINK-- (for 4-bromopyrazole) |

| pKa | Not available | |

| SMILES | N#CCN1N=CC(Br)=C1 | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole ring and the methylene protons of the acetonitrile group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile functionalities.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile or bromoacetonitrile. The reaction is carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkylating agent.

Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is guided by several factors:

-

Choice of Base: A moderately strong base is required to deprotonate the pyrazole (pKa ≈ 14). Common choices include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides (e.g., NaOH, KOH). The use of a stronger base like sodium hydride (NaH) can also be effective.

-

Solvent Selection: A polar aprotic solvent such as acetonitrile (CH₃CN), dimethylformamide (DMF), or acetone is typically used. These solvents are capable of dissolving the reactants and facilitating the SN2 reaction mechanism without interfering with the reaction.

-

Reaction Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

-

Purity of Reactants: High purity of 4-bromo-1H-pyrazole and the alkylating agent is crucial to minimize the formation of impurities and simplify the purification of the final product.

Experimental Protocol: N-Alkylation of 4-bromo-1H-pyrazole

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-bromo-1H-pyrazole

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (0.2-0.5 M), add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add chloroacetonitrile (1.1-1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validating System:

The success of the synthesis can be validated at several stages. TLC analysis during the reaction will show the consumption of the starting material and the formation of a new, typically less polar, product spot. After purification, the identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and compared with expected values.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology. The pyrazole scaffold is a common feature in many kinase inhibitors, and the bromo and cyanomethyl groups on this intermediate provide convenient points for molecular elaboration to achieve desired potency and selectivity.[2]

Role as a Precursor to Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are a major class of targeted cancer therapies. This compound serves as a key starting material for the synthesis of various kinase inhibitors.

A notable example of its application is in the synthesis of Janus kinase (JAK) inhibitors. For instance, it is a key intermediate in the synthesis of Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, which is approved for the treatment of myelofibrosis and polycythemia vera.[3]

The synthesis of Ruxolitinib involves the coupling of the (4-bromo-1H-pyrazol-1-yl) moiety with a pyrrolo[2,3-d]pyrimidine core. The bromine atom on the pyrazole ring is essential for this coupling reaction, typically a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination.

Caption: Role as an intermediate in kinase inhibitor synthesis.

Conclusion

This compound is a synthetically versatile and commercially available intermediate with significant applications in drug discovery. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for medicinal chemists. The ability to readily functionalize both the bromine and cyanomethyl groups allows for the creation of diverse libraries of compounds for screening and lead optimization. As the demand for novel targeted therapies continues to grow, the importance of key building blocks like this compound in the pharmaceutical industry is set to increase.

References

An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetonitrile (CAS Number: 925224-08-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-bromo-1H-pyrazol-1-yl)acetonitrile is a key heterocyclic building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive nitrile group and a synthetically versatile brominated pyrazole core, positions it as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via N-alkylation, an exploration of its chemical reactivity—particularly in cross-coupling reactions—and its established role in the development of targeted therapeutics, such as kinase inhibitors. Safety protocols and detailed spectroscopic analysis are also discussed to provide a complete technical resource for laboratory and developmental applications.

Introduction: The Strategic Value of this compound in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions makes it a desirable feature in drug design. The introduction of a bromine atom at the C4 position of the pyrazole ring provides a key synthetic handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl substituents, enabling the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological properties.

This compound, CAS 925224-08-4, combines this versatile bromopyrazole moiety with an N-acetonitrile group. The nitrile functional group is not merely a synthetic appendage; it can play a significant role in the biological activity of the final molecule, acting as a hydrogen bond acceptor, a carbonyl bioisostere, or a reactive center for the formation of other functional groups.[4] This dual functionality makes this compound a highly valuable intermediate for the construction of compound libraries and the synthesis of targeted drug candidates, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[5]

Physicochemical and Spectroscopic Profile

While experimentally determined spectroscopic data for this compound is not widely published, a comprehensive profile can be constructed based on the known data of its precursors and analogous structures.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 925224-08-4 | [6] |

| Molecular Formula | C₅H₄BrN₃ | [6] |

| Molecular Weight | 186.01 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from structure |

| Storage | Sealed in a dry, room temperature environment | [6] |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the starting material, 4-bromo-1H-pyrazole, and the principles of NMR and mass spectrometry.

-

δ ~7.7 ppm (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrazole ring.

-

δ ~7.6 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring.

-

δ ~5.1 ppm (s, 2H): This singlet is attributed to the methylene protons (-CH₂-) of the acetonitrile group. The electron-withdrawing nature of the adjacent nitrile group and the pyrazole ring would shift these protons downfield.

-

δ ~140 ppm: Predicted chemical shift for the C5 carbon of the pyrazole ring.

-

δ ~130 ppm: Predicted chemical shift for the C3 carbon of the pyrazole ring.

-

δ ~115 ppm: Predicted chemical shift for the nitrile carbon (-CN).

-

δ ~95 ppm: Predicted chemical shift for the C4 carbon, which is directly attached to the bromine atom.

-

δ ~45 ppm: Predicted chemical shift for the methylene carbon (-CH₂-).

-

m/z ~185/187: Molecular ion peak (M⁺) showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

m/z ~106/108: A significant fragment resulting from the loss of the acetonitrile group (-CH₂CN) from the molecular ion.

-

m/z ~79/81: Fragment corresponding to the bromine isotopes.

-

m/z ~40: Fragment corresponding to the acetonitrile cation.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the pyrazole ring.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methylene group.

-

~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the nitrile (-C≡N) stretching vibration.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.

-

~1100-1000 cm⁻¹: C-Br stretching vibration.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of 4-bromo-1H-pyrazole with a suitable haloacetonitrile, such as bromoacetonitrile. The reaction proceeds via the deprotonation of the acidic N-H proton of the pyrazole ring by a base, followed by a nucleophilic attack of the resulting pyrazolate anion on the electrophilic carbon of the haloacetonitrile.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-alkylation of pyrazoles.[7][8]

Materials:

-

4-bromo-1H-pyrazole

-

Bromoacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromo-1H-pyrazole.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the C4-bromo substituent and the N-acetonitrile moiety.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position is ideally situated for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse array of substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

References

- 1. 1310379-44-2|2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile [myskinrecipes.com]

- 6. 925224-08-4|2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (4-bromo-1H-pyrazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-bromo-1H-pyrazol-1-yl)acetonitrile in Medicinal Chemistry

In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities.[1][2] Their metabolic stability and versatile substitution patterns make them ideal candidates for the development of novel therapeutic agents.[3] this compound (CAS No. 925224-08-4) is a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[4][5] The precise understanding of its molecular structure is paramount for ensuring the desired pharmacological activity and for the rational design of new chemical entities.

This in-depth technical guide provides a comprehensive overview of the structure elucidation of this compound, employing a multi-spectroscopic approach. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the compound's chemical structure. This guide is intended to serve as a practical resource for researchers, offering not only the interpretation of spectroscopic data but also the underlying principles and experimental protocols.

Predicted Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Two singlets in the aromatic region corresponding to the pyrazole protons and a singlet in the aliphatic region for the methylene protons. |

| ¹³C NMR | Five distinct signals: two for the pyrazole ring carbons, one for the carbon bearing the bromine, one for the methylene carbon, and one for the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-H stretches of the pyrazole ring and the methylene group, and C-Br stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule. Fragmentation patterns resulting from the loss of the cyanomethylene group and cleavage of the pyrazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of atoms and deduce the overall molecular structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides definitive information about the number and connectivity of protons in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Singlet | 1H | H-5 (pyrazole) |

| ~7.55 | Singlet | 1H | H-3 (pyrazole) |

| ~5.10 | Singlet | 2H | -CH₂-CN |

Interpretation of the ¹H NMR Spectrum:

-

Pyrazole Protons (H-3 and H-5): The two signals in the aromatic region (~7.55 and ~7.65 ppm) are assigned to the protons on the pyrazole ring. Their downfield chemical shift is attributed to the deshielding effect of the aromatic ring current. The absence of splitting (singlets) indicates that there are no adjacent protons, which is consistent with the substitution pattern of the pyrazole ring. The slight difference in their chemical shifts is due to the different electronic environments of the C-3 and C-5 positions.

-

Methylene Protons (-CH₂-CN): The singlet at approximately 5.10 ppm corresponds to the two protons of the methylene group. This upfield shift relative to the pyrazole protons is expected for aliphatic protons. The singlet nature of this signal confirms the absence of any neighboring protons. The deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the cyano group results in a chemical shift that is further downfield than a typical alkyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and multiplicities to assign the peaks to the corresponding protons in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-5 (pyrazole) |

| ~130.0 | C-3 (pyrazole) |

| ~115.0 | -C≡N |

| ~95.0 | C-4 (pyrazole) |

| ~40.0 | -CH₂-CN |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrazole Carbons: The signals at approximately 140.0 ppm and 130.0 ppm are assigned to the C-5 and C-3 carbons of the pyrazole ring, respectively. The carbon atom attached to the bromine (C-4) is expected to be significantly shielded, appearing at a higher field around 95.0 ppm.

-

Nitrile Carbon (-C≡N): The signal for the nitrile carbon is predicted to be around 115.0 ppm.

-

Methylene Carbon (-CH₂-CN): The methylene carbon is expected to appear at the most upfield region, around 40.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon atoms. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the chemical shifts to the corresponding carbon atoms.

Structure Elucidation Workflow using NMR

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for its key functional moieties.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2250 | Nitrile (C≡N) | Stretching |

| ~3100-3000 | Aromatic C-H (pyrazole) | Stretching |

| ~2950-2850 | Aliphatic C-H (-CH₂-) | Stretching |

| ~1600-1450 | Pyrazole ring | C=C and C=N stretching |

| ~700-600 | C-Br | Stretching |

Interpretation of the IR Spectrum:

-

Nitrile Group (C≡N): A sharp, medium-intensity absorption band around 2250 cm⁻¹ is a clear indicator of the presence of a nitrile functional group.[2]

-

C-H Stretching: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazole ring. The bands below 3000 cm⁻¹ correspond to the C-H stretching of the methylene group.

-

Pyrazole Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyrazole ring.

-

C-Br Stretching: The presence of a carbon-bromine bond is typically observed as a strong absorption in the fingerprint region, between 700 and 600 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the molecular formula and gain further structural insights.

Predicted Mass Spectrum Data

| m/z | Assignment |

| 185/187 | [M]⁺˙ (Molecular ion) with ~1:1 isotopic abundance |

| 146/148 | [M - CH₂CN]⁺ |

| 106 | [M - Br]⁺ |

| 67 | [Pyrazole ring fragment]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺˙ at m/z 185 and 187 with an intensity ratio of approximately 1:1. This characteristic isotopic pattern is due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[6] This observation confirms the molecular formula C₅H₄BrN₃.

-

Fragmentation Pattern: The fragmentation of pyrazoles often involves the cleavage of the ring and the loss of substituents.[1] For this compound, a prominent fragment would be observed at m/z 146/148, corresponding to the loss of the cyanomethylene radical (•CH₂CN). Another significant fragment could be at m/z 106, resulting from the loss of a bromine radical. Further fragmentation of the pyrazole ring would lead to smaller charged species.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Overall Structure Elucidation Strategy

Caption: Integrated spectroscopic approach for structure confirmation.

Synthesis and Potential Impurities

The most probable synthetic route to this compound is the N-alkylation of 4-bromo-1H-pyrazole with bromoacetonitrile in the presence of a base.[7]

Reaction Scheme:

4-bromo-1H-pyrazole + BrCH₂CN + Base → this compound + Base·HBr

Potential impurities that could be present in the final product include:

-

Unreacted 4-bromo-1H-pyrazole: This would be evident in the ¹H NMR spectrum by the presence of a broad NH proton signal and different chemical shifts for the pyrazole protons.

-

Isomeric product (4-bromo-1H-pyrazol-2-yl)acetonitrile: Although the N1-alkylation is generally favored, the formation of the N2-isomer is possible. This isomer would exhibit a different set of signals in the NMR spectra.

-

Solvent residues: Residual solvents from the reaction or purification steps might be observed in the ¹H NMR spectrum.

Careful analysis of the spectroscopic data is crucial for identifying and quantifying any such impurities, ensuring the high purity of the final compound required for pharmaceutical applications.

Conclusion

The structure elucidation of this compound is a clear example of the power of a synergistic, multi-technique spectroscopic approach. While predicted data serves as a valuable guide, the principles and protocols outlined herein provide a robust framework for the experimental verification of the structure. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system that confirms the molecular architecture with a high degree of confidence. This detailed structural information is a critical prerequisite for the advancement of this important building block in the field of drug discovery and development.

References

Spectroscopic Characterization of (4-bromo-1H-pyrazol-1-yl)acetonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (4-bromo-1H-pyrazol-1-yl)acetonitrile, a key building block in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction

This compound (C₅H₄BrN₃, Molecular Weight: 186.01 g/mol ) is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromo-substituent at the 4-position and an acetonitrile group at the 1-position of the pyrazole ring offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of novel pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.

Molecular Structure

To provide a clear visual representation of the molecule, the following diagram illustrates the structure of this compound.

Navigating the Synthesis and Supply of (4-bromo-1H-pyrazol-1-yl)acetonitrile: A Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of (4-bromo-1H-pyrazol-1-yl)acetonitrile in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a cornerstone of privileged structures, renowned for its versatile biological activities. Among the myriad of functionalized pyrazoles, this compound has emerged as a particularly valuable and strategic building block. Its unique trifecta of a reactive bromine atom, a synthetically malleable nitrile group, and the core pyrazole nucleus makes it an indispensable intermediate in the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth exploration of the commercial availability, synthesis, characterization, and critical applications of this compound, with a particular focus on its pivotal role in the development of targeted therapies such as kinase inhibitors.

Commercial Availability: Sourcing and Procurement

This compound is readily accessible from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered in various purities, with detailed specifications available from the respective vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Santa Cruz Biotechnology | 925224-08-4 | C₅H₄BrN₃ | 186.01 g/mol | Inquire |

| BLDpharm | 925224-08-4 | C₅H₄BrN₃ | 186.01 g/mol | ≥95% |

| Ivy Fine Chemicals | 925224-08-4 | C₅H₄BrN₃ | 186.01 g/mol | Inquire |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile bearing a nitrile group, such as bromoacetonitrile. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.

Reaction Scheme:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol:

This protocol is a representative method based on established procedures for the N-alkylation of halo-pyrazoles.

Materials:

-

4-Bromopyrazole (1.0 eq)

-

Bromoacetonitrile (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole and anhydrous acetonitrile.

-

Stir the mixture until the 4-bromopyrazole is fully dissolved.

-

Add potassium carbonate to the solution.

-

To this stirred suspension, add bromoacetonitrile dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Purification and Characterization

Purification Workflow:

Caption: Purification and analysis workflow for the target compound.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two pyrazole ring protons and the methylene protons of the acetonitrile group. The chemical shifts will be influenced by the bromine substituent and the electron-withdrawing nature of the nitrile.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three pyrazole ring carbons, the methylene carbon, and the nitrile carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (186.01 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several kinase inhibitors.[1] Its structure allows for strategic modifications at both the bromine and nitrile positions, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

Case Study: Ruxolitinib

A prominent example of the utility of this compound is in the synthesis of Ruxolitinib , a potent and selective Janus kinase (JAK) inhibitor. Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera. In the synthesis of Ruxolitinib, the pyrazole-acetonitrile moiety serves as a core scaffold onto which other key fragments of the final drug molecule are assembled. The nitrile group is often a precursor to other functional groups required for the final drug structure.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical building blocks in modern drug discovery. Its commercial availability and established synthetic routes provide researchers with reliable access to this key intermediate. The strategic placement of its functional groups has proven to be instrumental in the development of targeted therapies, most notably in the synthesis of the JAK inhibitor Ruxolitinib. As the quest for novel therapeutics continues, the demand for such versatile and strategically functionalized heterocyclic compounds is poised to grow, further solidifying the importance of this compound in the medicinal chemist's toolkit.

References

The Alchemical Blueprint: A Senior Application Scientist's Guide to Pyrazole Synthesis Starting Materials

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

To the discerning researcher in medicinal chemistry, the pyrazole ring is more than a mere five-membered heterocycle; it is a cornerstone of therapeutic innovation. Its unique electronic properties and structural versatility have cemented its status as a "privileged scaffold," a core motif present in a remarkable array of FDA-approved drugs.[1] From the anti-inflammatory action of Celecoxib to the anti-cancer properties of Crizotinib, the pyrazole nucleus has consistently demonstrated its capacity to interact with a wide range of biological targets.[2][3][4] This has fueled a continuous and fervent interest in the development of novel synthetic routes to access diverse pyrazole derivatives.[1][5]

This in-depth technical guide is crafted for the hands-on researcher, the scientist at the bench who understands that the final compound's elegance is born from the robustness of its synthesis. We will eschew a superficial overview and instead delve into the foundational starting materials that serve as the genesis for pyrazole ring formation. Our focus will be on the "why" behind the "how"—the mechanistic rationale that governs the selection of starting materials and reaction conditions, thereby empowering you to not only replicate but also innovate.

I. The Classic Cornerstone: 1,3-Dicarbonyl Compounds and the Knorr Synthesis

The most traditional and arguably the most versatile route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] This venerable reaction, first reported by Ludwig Knorr in 1883, remains a mainstay in synthetic organic chemistry due to its reliability and broad substrate scope.[9][10][11]

Causality of the Knorr Pyrazole Synthesis

The reaction's success hinges on the electrophilic nature of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilic character of the hydrazine. The mechanism, typically acid-catalyzed, initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group, forming a hydrazone intermediate.[9][12] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[9]

The choice of a 1,3-dicarbonyl compound as a starting material is strategic. The 1,3-disposition of the carbonyl groups perfectly pre-organizes the carbon backbone for the formation of the five-membered pyrazole ring upon reaction with the two nitrogen atoms of hydrazine. This "pre-organization" is a key factor in the high efficiency of this reaction.

Regioselectivity: A Critical Consideration

When employing unsymmetrical 1,3-dicarbonyl compounds, the potential for the formation of two regioisomeric pyrazoles arises.[7][13][14] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The regiochemical outcome is often influenced by several factors, including:

-

Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

-

Electronic Effects: Electron-withdrawing groups can enhance the electrophilicity of a carbonyl carbon, making it more susceptible to attack.

-

Reaction Conditions: The choice of solvent and catalyst can also influence the regioselectivity of the reaction.

Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles via Knorr Synthesis

This protocol provides a general methodology for the synthesis of 1,3,5-substituted pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)

-

Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

-

Add the substituted hydrazine (1.0 eq) to the solution. Note: The addition may be exothermic.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary: Representative Yields for Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | >90 | [13] |

| Acetylacetone | Phenylhydrazine | 1,3,5-trimethyl-1H-pyrazole | 85-95 | [7] |

| Dibenzoylmethane | Hydrazine hydrate | 3,5-diphenyl-1H-pyrazole | >90 | [13] |

Visualizing the Knorr Synthesis

Caption: Workflow of the Knorr Pyrazole Synthesis.

II. Leveraging Unsaturation: α,β-Unsaturated Carbonyl Compounds as Precursors

An alternative and powerful strategy for pyrazole synthesis involves the use of α,β-unsaturated carbonyl compounds, such as chalcones, as the three-carbon building block.[15][16][17] This approach typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[6][18]

The Rationale Behind α,β-Unsaturated Systems

The utility of α,β-unsaturated ketones and aldehydes lies in their dual reactivity. The carbonyl carbon remains an electrophilic site for initial condensation with hydrazine, while the β-carbon is susceptible to Michael addition by the second nitrogen of the hydrazine. This sequence of reactions—condensation followed by intramolecular Michael addition—efficiently constructs the five-membered pyrazoline ring.

The Necessity of Oxidation

Unlike the Knorr synthesis which directly yields the aromatic pyrazole, the reaction of hydrazines with α,β-unsaturated carbonyl compounds typically affords a dihydrogenated pyrazole, known as a pyrazoline.[7][18] To achieve the thermodynamically stable aromatic pyrazole, an oxidation step is required. Common oxidizing agents for this transformation include iodine, manganese dioxide, or even air under certain conditions.

In some cases, if a good leaving group is present on the hydrazine (e.g., tosylhydrazine) or at the β-position of the unsaturated system, elimination can occur directly to form the pyrazole, obviating the need for a separate oxidation step.[6][18]

Experimental Protocol: Two-Step Synthesis of Pyrazoles from Chalcones

This protocol outlines the synthesis of a pyrazole derivative from a chalcone and phenylhydrazine, involving the formation and subsequent oxidation of a pyrazoline intermediate.

Step 1: Synthesis of the Pyrazoline Intermediate

Materials:

-

Chalcone (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (solvent)

Procedure:

-

Dissolve the chalcone (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Add phenylhydrazine (1.1 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is the pyrazoline intermediate. Collect it by filtration, wash with water until neutral, and dry.

Step 2: Oxidation to the Pyrazole

Materials:

-

Pyrazoline intermediate from Step 1

-

Iodine (I₂) (1.2 eq)

-

Dimethyl Sulfoxide (DMSO) (solvent)

Procedure:

-

Dissolve the pyrazoline intermediate in DMSO in a round-bottom flask.

-

Add iodine (1.2 eq) to the solution.

-

Heat the reaction mixture at 100-120 °C for 2-3 hours.

-

Monitor the disappearance of the pyrazoline by TLC.

-

After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated solid is the pyrazole product. Collect it by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

Visualizing the Chalcone to Pyrazole Pathway

Caption: Synthetic pathway from chalcones to pyrazoles.

III. Advanced and Multicomponent Strategies

While the classical methods provide robust access to pyrazoles, the demand for molecular diversity and synthetic efficiency has driven the development of more advanced strategies, including multicomponent reactions (MCRs).

The Power of Multicomponent Reactions

MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants.[19] This approach is highly atom-economical and can rapidly generate complex molecular architectures from simple precursors.

For instance, a one-pot synthesis of polysubstituted pyrazoles can be achieved by reacting an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[8] These reactions often employ catalysts to facilitate the cascade of bond-forming events.

Other Notable Starting Materials

-

Acetylenic Ketones: These compounds can react with hydrazines to directly form pyrazoles without the need for an oxidation step, as the alkyne is already at a higher oxidation state.[7][18]

-

β-Ketoesters and β-Diketones: These are staples of the Knorr synthesis and offer a high degree of control over the substitution pattern of the resulting pyrazole.[7][10]

-

Malononitrile: This versatile reagent can participate in multicomponent reactions to afford highly functionalized pyranopyrazoles.[20]

IV. Conclusion: Strategic Selection of Starting Materials for Tailored Pyrazole Derivatives

The synthesis of pyrazole derivatives is a mature yet continually evolving field. The choice of starting material is the most critical decision in the design of a synthetic route, as it dictates the substitution pattern and the overall efficiency of the process.

-

For straightforward access to a wide variety of substituted pyrazoles, the Knorr synthesis utilizing 1,3-dicarbonyl compounds remains the method of choice.

-

When aiming for pyrazoles with substitution patterns derived from chalcones, the use of α,β-unsaturated carbonyl compounds provides a reliable, albeit two-step, pathway.

-

For rapid library synthesis and the generation of complex pyrazoles, multicomponent strategies offer an elegant and efficient solution.

As a senior application scientist, my advice is to ground your synthetic design in a thorough understanding of the reaction mechanisms. By appreciating the interplay between the electronic and steric properties of your chosen starting materials, you can not only achieve your synthetic targets but also rationally design novel pyrazole derivatives with the potential for profound biological activity.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. benchchem.com [benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. name-reaction.com [name-reaction.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. ijirt.org [ijirt.org]

- 17. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

The Strategic Role of 4-Bromopyrazole in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyrazole Scaffold and the Rise of a Privileged Intermediate

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][3]

Within this important class of compounds, 4-bromopyrazole (CAS 2075-45-8) has emerged as a particularly valuable and strategic intermediate for drug discovery and development professionals.[4] This technical guide provides an in-depth exploration of the multifaceted role of 4-bromopyrazole, from its fundamental chemical properties and synthesis to its application in the generation of diverse and potent therapeutic agents. We will delve into the causality behind its widespread use, supported by experimental evidence and field-proven insights.

I. The Chemical Advantage: Why the 4-Bromo Substituent Matters

The significance of 4-bromopyrazole lies in the strategic placement of the bromine atom on the pyrazole ring.[4] This halogen atom is not merely a passive substituent; it is a highly reactive and versatile handle that unlocks a vast chemical space for medicinal chemists.[3]

A Gateway to Molecular Diversity through Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.[3][5] This allows for the efficient and predictable introduction of a vast array of functional groups, a critical step in the optimization of lead compounds. Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups.[3][5]

-

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, a valuable linker in many bioactive molecules.[3][5]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.[6]

-

Stille Coupling: Reaction with organostannanes.[6]

-

Cyanation: Introduction of a nitrile group, which can serve as a precursor for other functionalities or as a key pharmacophoric element.

The ability to perform these reactions on the 4-bromopyrazole core provides a robust platform for late-stage functionalization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[5]

Modulator of Physicochemical Properties

The bromine atom also influences the physicochemical properties of the pyrazole ring, which can have a profound impact on a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). These effects include:

-

Increased Lipophilicity: The halogen atom generally increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Electronic Effects: The electron-withdrawing nature of bromine can influence the acidity of the pyrazole N-H bond and the overall electron distribution in the ring, affecting its binding interactions with target proteins.

-

Halogen Bonding: In some instances, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, thereby contributing to binding affinity and selectivity.

II. Synthesis of 4-Bromopyrazole and its Derivatives: A Practical Overview

The accessibility of 4-bromopyrazole is a key factor in its widespread use. Several synthetic routes have been established, with varying levels of efficiency and scalability.

Direct Bromination of Pyrazole

A common and straightforward method for the synthesis of 4-bromopyrazole is the direct bromination of the parent pyrazole ring.

Experimental Protocol: Synthesis of 4-Bromopyrazole via Direct Bromination [7]

-

Reaction Setup: Suspend 1H-pyrazole (1 equivalent) in water at room temperature.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) to the suspension all at once. The reaction mixture will immediately turn milky white.

-

Reaction Monitoring: Stir the reaction mixture continuously at room temperature for 24 hours.

-

Workup: Upon completion, extract the reaction mixture with ethyl acetate (2 x volume).

-

Purification: Wash the combined organic phases sequentially with aqueous sodium carbonate (Na2CO3) and saturated saline solution. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Isolation: Concentrate the organic phase under reduced pressure to yield 4-bromopyrazole.

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives

More advanced methods allow for the one-pot synthesis of substituted 4-bromopyrazoles, offering greater efficiency for library synthesis.

Experimental Protocol: One-Pot Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles [8][9]

-

Reactant Mixture: In a suitable reaction vessel, combine the 1,3-diketone (1 equivalent), arylhydrazine (1 equivalent), and N-bromosaccharin (1 equivalent).

-

Catalyst Addition: Add silica gel supported sulfuric acid as a heterogeneous catalyst.

-

Reaction Conditions: Conduct the reaction under solvent-free conditions with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, add n-hexane to the mixture and filter.

-

Purification: Wash the residue with n-hexane and evaporate the solvent to afford the pure 4-bromopyrazole derivative. If necessary, further purification can be achieved by column chromatography on silica gel.

III. Applications in Drug Discovery: Case Studies and Therapeutic Areas

The versatility of 4-bromopyrazole as a synthetic intermediate has led to its incorporation into a wide range of therapeutic agents across various disease areas.[3][4]

Kinase Inhibitors in Oncology

The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, which are crucial in cancer therapy.[10][11] The 4-position of the pyrazole ring is often a key vector for substitution to achieve potency and selectivity.

The 4-bromopyrazole intermediate is instrumental in the synthesis of potent inhibitors targeting various kinases.[5] For example, pyrazole-based compounds have shown potent activity against Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[5] The multi-CDK inhibitor AT7519, a pyrazole derivative, inhibits CDK2 and CDK5 with IC50 values of 24 nM and 23 nM, respectively.[5][10]

Diagram: Role of 4-Bromopyrazole in Kinase Inhibitor Synthesis

Caption: Synthetic utility of 4-bromopyrazole in kinase inhibitor development.

Anti-Inflammatory Agents

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[1][12] The 4-position offers a site for modification to modulate activity and selectivity, for instance, towards specific cyclooxygenase (COX) enzymes. Research has shown that substitution at the 4-position of the pyrazole ring can significantly impact the anti-inflammatory properties of the resulting compounds.[13]

Central Nervous System (CNS) Disorders

The pyrazole scaffold is also found in compounds targeting the central nervous system. For example, derivatives have been investigated as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, which are implicated in schizophrenia and dementia.[14] Structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have led to the discovery of subtype-selective PAMs for the M4 receptor.[14]

IV. Structure-Activity Relationship (SAR) Insights

The ability to easily modify the 4-position of the pyrazole ring using 4-bromopyrazole as a starting material is invaluable for conducting detailed SAR studies. By systematically introducing different substituents at this position, medicinal chemists can probe the steric and electronic requirements of a biological target's binding pocket. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds into clinical candidates.

Table 1: Illustrative Biological Activities of 4-Substituted Pyrazole Derivatives

| Target | 4-Substituent | IC50 / EC50 | Therapeutic Area | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Varied Aryl/Heteroaryl | 24 nM (for AT7519) | Oncology | [5][10] |

| Cyclin-Dependent Kinase 5 (CDK5) | Varied Aryl/Heteroaryl | 23 nM (for AT7519) | Oncology | [5][10] |

| Muscarinic Acetylcholine Receptor 4 (M4) PAM | Pyridine derivatives | 33 - 202 nM | CNS Disorders | [14] |

| Meprin α/β | Varied substituents | Varies | Inflammation | [15] |

Note: This table provides illustrative examples and is not exhaustive. IC50/EC50 values are highly dependent on the specific assay conditions and the overall molecular structure.

V. Beyond a Simple Building Block: Other Biological Roles

While its primary role is that of a synthetic intermediate, 4-bromopyrazole itself has been investigated for certain biological activities. It has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism.[4][16] Furthermore, its mutagenicity has been studied using the L-arabinose resistance test of Salmonella typhimurium, highlighting its importance in toxicological assessments.[4][7][17] It has also been reported to inhibit oxidative phosphorylation and ATP-32P exchange reactions.[7][17]

VI. Conclusion and Future Perspectives

4-Bromopyrazole has solidified its position as a cornerstone in medicinal chemistry due to its synthetic tractability and the diverse biological activities of its derivatives. Its true value lies not in any inherent potent bioactivity, but in the strategic advantage it provides for the rapid and efficient exploration of chemical space around the privileged pyrazole core.[5] As drug discovery continues to demand novel molecular architectures with high potency and selectivity, the demand for versatile and reliable chemical intermediates like 4-bromopyrazole is set to grow.[4] Future research will undoubtedly continue to leverage the unique properties of this compound to develop the next generation of therapeutics for a wide range of human diseases.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]

- 7. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide on the Biological Activity of Pyrazole Compounds

Introduction: The Enduring Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural features, including its planarity, dipole moment, and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for designing novel therapeutic agents. The versatility of the pyrazole core allows for facile functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological profiles. This adaptability has led to the development of a vast array of pyrazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.

This guide provides a comprehensive overview of the key biological activities of pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against multidrug-resistant bacteria and fungi. Pyrazole derivatives have emerged as a promising class of antimicrobial agents, often exhibiting distinct mechanisms of action compared to existing drugs.

Mechanism of Action: Multi-Targeting Approaches

The antimicrobial efficacy of pyrazole compounds often stems from their ability to interfere with essential cellular processes in pathogens. One of the key mechanisms involves the inhibition of crucial enzymes required for microbial survival. For instance, certain pyrazole derivatives have been shown to target dihydrofolate reductase (DHFR) , an enzyme essential for nucleotide synthesis. By inhibiting DHFR, these compounds disrupt DNA and RNA synthesis, leading to microbial cell death.

Another important target is DNA gyrase , a type II topoisomerase that controls the topological state of DNA in bacteria. Inhibition of DNA gyrase by pyrazole-containing molecules leads to the accumulation of DNA strand breaks, ultimately triggering cell death. Furthermore, some pyrazole derivatives have been found to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and loss of viability.

Experimental Workflow: Evaluating Antimicrobial Potency

A standard workflow for assessing the antimicrobial activity of novel pyrazole compounds involves a multi-step process, beginning with primary screening and progressing to more detailed mechanistic studies.

Caption: Workflow for antimicrobial evaluation of pyrazole compounds.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The pyrazole compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole-containing compounds have demonstrated significant anti-inflammatory potential, with some derivatives progressing to clinical use.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Beyond COX inhibition, some pyrazole derivatives exert their anti-inflammatory effects by modulating other key signaling pathways. This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) , as well as the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Caption: Anti-inflammatory mechanism of pyrazole compounds.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are obtained from a commercial source. Arachidonic acid is used as the substrate.

-

Compound Incubation: The pyrazole compound is pre-incubated with the respective COX enzyme in a reaction buffer for a specified period (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The reaction is allowed to proceed for a defined time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Determination: The concentration of the pyrazole compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 50 | 0.04 | 1250 |

| Rofecoxib | >1000 | 0.018 | >55555 |

| Ibuprofen | 13 | 35 | 0.37 |

Table 1: Comparative COX inhibitory activity of known drugs.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The development of novel anticancer agents remains a critical area of research. Pyrazole derivatives have shown considerable promise as anticancer agents due to their ability to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.

Mechanism of Action: Diverse and Targeted Inhibition

The anticancer mechanisms of pyrazole compounds are diverse and often involve the inhibition of protein kinases, which are frequently dysregulated in cancer. For example, certain pyrazole derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) , which play a crucial role in cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Other pyrazole-based compounds target receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) , which are key drivers of angiogenesis. By inhibiting these receptors, pyrazole derivatives can block the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis. Furthermore, some pyrazoles have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The pyrazole scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action and the amenability of the pyrazole ring to chemical modification make it an attractive starting point for the design of novel drugs targeting a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent pyrazole derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful clinical translation. The integration of advanced screening platforms and in vivo disease models will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based therapeutics.

An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

(4-bromo-1H-pyrazol-1-yl)acetonitrile is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive bromine atom on the pyrazole ring and a versatile acetonitrile side chain, make it an attractive intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, in-depth characterization, and a discussion of the applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Molecular Properties

A thorough understanding of the fundamental molecular properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrN₃ | [1][2] |

| Molecular Weight | 186.01 g/mol | [1][2] |

| CAS Number | 925224-08-4 | [1][2] |

| Appearance | Expected to be a solid at room temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile, such as bromoacetonitrile. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of pyrazoles and is designed to be a self-validating system.[3][4]

Materials:

-

Bromoacetonitrile (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-